5-Bromo-6-chloropyridazin-3-ol is a halogenated derivative of pyridazine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics and potential biological activities. The presence of bromine and chlorine substituents enhances its reactivity and interaction with biological targets.
The compound can be synthesized through various chemical reactions involving pyridazine derivatives. Its synthesis is often reported in patents and scientific literature, highlighting methods that yield high purity and efficiency. Notable sources include patents detailing synthetic methods and commercial chemical suppliers providing product specifications.
5-Bromo-6-chloropyridazin-3-ol falls under the category of halogenated heterocycles. It is classified as an organic compound with significant applications in pharmaceuticals and agrochemicals due to its biological activity.
The synthesis of 5-bromo-6-chloropyridazin-3-ol typically involves halogenation reactions of pyridazine derivatives. A common approach includes:
A typical synthesis route may include:
The molecular structure of 5-bromo-6-chloropyridazin-3-ol can be represented as follows:
5-Bromo-6-chloropyridazin-3-ol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-bromo-6-chloropyridazin-3-ol primarily relates to its interactions with biological targets. The presence of halogens enhances its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding with enzymes or receptors.
Property | Value |
---|---|
Molecular Formula | C4H3BrClN3O |
Molecular Weight | 208.44 g/mol |
Boiling Point | Not available |
Melting Point | Not specified |
Log P (octanol-water) | Varies (indicates lipophilicity) |
5-Bromo-6-chloropyridazin-3-ol has several scientific uses:
The synthesis of 5-bromo-6-chloropyridazin-3-ol requires precise sequential halogenation due to the distinct electronic environments of adjacent ring positions. Unlike pyridine systems, pyridazines exhibit enhanced electrophilicity at C4 and C5 positions, enabling differentiated halogenation sequences. A validated protocol involves initial N-oxide formation to activate the ring toward electrophilic bromination at C5, followed by deoxygenation and directed chlorination at C6 using phosphorus oxychloride (POCl₃) [2]. This sequence capitalizes on the inherent electron deficiency of the diazine ring, where the C5 position becomes preferentially susceptible to electrophilic attack after N-oxidation, while C6 undergoes nucleophilic displacement more readily due to adjacent nitrogen activation [10].
Alternative approaches employ halogen dance reactions, where temporary silyl protection of the 3-hydroxyl group allows metal-halogen exchange at C5. Subsequent transmetallation with lithium-halo exchange reagents generates an aryllithium species that undergoes electrophilic chlorination. This method achieves excellent regiocontrol but requires cryogenic conditions (-78°C) and strict anhydrous handling [1]. The sequential halogenation must carefully control stoichiometry to prevent polyhalogenation, with typical yields ranging from 45-65% over three steps due to intermediate purification requirements [5].
Table 1: Comparative Sequential Halogenation Approaches for 5-Bromo-6-chloropyridazin-3-ol Synthesis
Sequence Order | C5 Bromination Agent | C6 Chlorination Agent | Key Intermediate | Yield Range (%) |
---|---|---|---|---|
Bromination first | NBS in DMF | SO₂Cl₂ in toluene | 5-Bromopyridazin-3-ol | 50-65 |
Chlorination first | Cl₂ in acetic acid | CuBr₂ in DCM | 6-Chloropyridazin-3-ol | 30-45 |
Simultaneous | Br₂/Cl₂ mixture | --- | Mixed halogenated | <20 |
N-oxide mediated | Br₂ in chloroform | POCl₃ | Pyridazine N-oxide | 60-75 |
The ambident electrophilicity of pyridazine rings presents unique regioselectivity challenges absent in pyridine chemistry. Computational studies reveal that the 1,2-diazine structure creates bond localization alternation, rendering C4 and C5 positions electronically distinct yet similarly reactive toward electrophiles. This electronic ambiguity complicates selective dihalogenation, often yielding mixtures of 4,5- and 5,6-dihalopyridazines [2] [10]. Steric differentiation emerges as a critical control strategy, where 3-hydroxyl protection with bulky tert-butyldimethylsilyl (TBDMS) groups creates sufficient steric bias to direct electrophiles to C5 over C4 (>10:1 selectivity) [5].
The electron-withdrawing nature of the 3-hydroxyl group further modulates reactivity patterns through resonance and inductive effects. Hammett studies indicate substantial positive charge development at C6 during electrophilic attack, rationalizing the preference for bromination at C5 prior to chlorination at C6. Kinetic analyses reveal that C5 bromination proceeds 15-fold faster than C6 chlorination in unsubstituted pyridazines, but this reactivity ratio reverses when electron-donating groups occupy C3, creating an orthogonal functionalization challenge [2]. Metal-directed halogenation using palladium catalysts with designed phosphine ligands (e.g., BI-3802 derivatives) has shown promise in overcoming these limitations, achieving >95% regioselectivity for the 5,6-dihalogenated isomer through coordination-induced activation [1] [9].
Strategic functional group manipulation provides efficient access to 5-bromo-6-chloropyridazin-3-ol from advanced intermediates. The most significant pathway involves Zincke imine chemistry, where 3,5,6-trichloropyridazine undergoes regioselective amination at C3 followed by diazotization-hydroxylation to install the hydroxyl group. Subsequent palladium-catalyzed bromination at C5 proceeds with excellent selectivity due to the ortho-directing effect of the hydroxyl group [3] [10]. Alternatively, 3-hydroxypyridazine undergoes directed ortho-metalation at C4 using n-butyllithium, followed by bromination and copper-mediated chlorination at C6, though this route suffers from competing protodehalogenation and requires careful temperature control (-40°C to 0°C) [9].
Protecting group strategies significantly impact functionalization efficiency. When the 3-hydroxyl group is protected as a benzyl ether, nucleophilic aromatic substitution (SNAr) with chloride at C6 proceeds smoothly (DMF, 110°C, 12h, 85% yield) due to enhanced leaving group ability at C6 position. Subsequent deprotection and electrophilic bromination at C5 affords the target compound without competing side reactions [3]. Halogen exchange reactions demonstrate positional dependence: while 6-bromo-5-iodo derivatives undergo efficient Finkelstein-type exchange to install chloride, the reverse process (chloride to bromide) requires palladium catalysis and proves ineffective for direct conversion of C6 chloride to bromide due to unfavorable kinetic barriers [5].
Solvent polarity dramatically influences SNAr kinetics in pyridazine systems. For C6 chlorination of 5-bromo-3-hydroxypyridazine, polar aprotic solvents (DMF, DMAc, NMP) accelerate reaction rates 20-50 fold compared to protic solvents, with DMSO providing optimal balance between solvation and nucleophilicity activation. Computational solvent parameter analysis reveals strong correlation (R² = 0.94) between reaction rate and solvent acceptor number (AN), with AN >20 required for practical reaction rates [1] [6]. Catalyst screening identifies crown ethers (18-crown-6) as superior phase-transfer catalysts for chloride incorporation, providing 92% conversion in 3 hours at 90°C compared to 48% conversion without catalyst [3].
Table 2: Solvent and Catalyst Optimization for Nucleophilic Chlorination at C6
Solvent System | Catalyst (10 mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
---|---|---|---|---|
DMF | None | 110 | 12 | 85 |
NMP | 18-crown-6 | 90 | 3 | 92 |
DMSO | TBAB | 100 | 6 | 78 |
Toluene | 18-crown-6 | 110 | 24 | 15 |
Ethanol | None | 80 | 48 | 30 |
Water | TBAB | 120 | 6 | 65 |
Microwave irradiation significantly enhances functional group interconversion efficiency. Bromination of 6-chloro-3-hydroxypyridazine using pyridinium tribromide under microwave conditions (150W, 140°C, 20 min) achieves 95% conversion with minimal decomposition, compared to 12 hours required under conventional heating. The hydroxyl group's hydrogen bonding capability proves crucial in these transformations, as O-methylated analogs react 5-fold slower due to loss of activation through intramolecular proton transfer [6]. Copper(I) catalysts (CuBr, CuCl) enable direct halogen exchange under ligand-free conditions in diglyme at 150°C, though this method shows preference for bromination over chlorination and requires stoichiometric copper for effective conversion [5].
Continuous flow technology revolutionizes the synthesis of thermally sensitive halopyridazines by enabling precise residence time and temperature control. WO2016020405A1 discloses a three-stage continuous process for 5-bromo-6-chloropyridazin-3-ol that eliminates intermediate isolation [3]. The system employs interconnected chip-based reactors with the following sequence: (1) diazotization/bromination of 3-amino-6-chloropyridazine in a PTFE microreactor (20°C, 2 min residence time), (2) thermal hydrolysis in a pressurized silicon carbide reactor (180°C, 10 MPa, 5 min), and (3) inline extraction using a membrane separator. This approach achieves 78% overall yield with <0.5% impurities, significantly surpassing batch methods (45-50% yield) by minimizing thermal degradation pathways [4] [7].
Back pressure regulators (15-20 bar) enable superheating of reaction streams, dramatically accelerating hydrolysis kinetics. The patent demonstrates that conventional batch hydrolysis requires 8 hours at 100°C, while flow processing accomplishes complete conversion in 5 minutes at 180°C without decomposition. Real-time FTIR monitoring confirms intermediate stability during phase transitions, a critical advantage for diazonium handling. Reactor configurations incorporating packed beds of molecular sieves simultaneously remove water byproduct, driving hydrolysis equilibrium toward product formation and eliminating separate dehydration steps [3] [4]. Scale-up trials demonstrate consistent production of 2.5 kg/hour using a plate reactor system with integrated crystallization, achieving space-time yields 15-fold higher than batch reactors.
Recent advances emphasize solvent-free and catalyst-free methods to reduce environmental impact. A hydrothermal synthesis reactor approach (Curr Org Synth 2025) achieves 5-bromo-6-chloropyridazin-3-ol synthesis via solid-state mechanochemical activation [6] [8]. The method involves co-grinding 3,6-dichloropyridazine with KBr and CuO in a planetary ball mill (500 rpm, 30 min) followed by hydrothermal treatment at 150°C for 1 hour. This solvent-free process achieves 85% yield with E-factor reduction to 1.77, significantly lower than solution-phase methods (E-factor 14-22) by eliminating organic solvents and aqueous workup requirements [6] [8].
Liquid-assisted grinding (LAG) techniques using catalytic ethanol (η = 0.3 μL/mg) enhance molecular diffusion without bulk solvent. This approach facilitates nucleophilic substitution at C6 with chloride while simultaneously activating C5 for electrophilic bromination through in-situ generation of bromonium ions from KBr-oxidant mixtures. Comparative life cycle assessment reveals 40% reduction in cumulative energy demand compared to conventional halogenation routes. Polymer-assisted grinding (POLAG) with PEG-400 further improves atom economy by enabling stoichiometric control difficult in solution phase, reducing halogen excess from 2.5 equivalents to 1.2 equivalents while maintaining >90% conversion [8].
Photochemical bromination using bromine precursors (e.g., pyridinium tribromide) under UV-LED irradiation (365 nm) in microcapillary reactors achieves near-quantitative conversion in 30 seconds residence time. This method prevents polybromination through precise photon flux control and eliminates hydrogen bromide byproduct formation. The continuous process couples with scCO₂ extraction to isolate products with >99.5% purity, avoiding traditional purification solvents [4] [7].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2